4-bromo-7-fluoro-2-methyl-2H-indazole
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Overview
Description
4-Bromo-7-fluoro-2-methyl-2H-indazole is a brominated and fluorinated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a methyl group at the 2nd position of the indazole ring system. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of this compound typically involves the bromination of 2-methyl-2H-indazole followed by fluorination. Bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). Fluorination can be performed using a fluorinating agent like Selectfluor or xenon difluoride (XeF2).
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of the bromine or fluorine atoms with other functional groups using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Bromination: Bromine (Br2), iron(III) bromide (FeBr3), solvent (e.g., dichloromethane).
Fluorination: Selectfluor, xenon difluoride (XeF2), solvent (e.g., acetonitrile).
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), solvent (e.g., water).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), catalyst (e.g., palladium on carbon).
Substitution: Sodium azide (NaN3), potassium iodide (KI), solvent (e.g., acetone).
Major Products Formed:
Oxidation: Indazole-2-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Derivatives with different substituents at the bromine or fluorine positions.
Scientific Research Applications
4-Bromo-7-fluoro-2-methyl-2H-indazole has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indazole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-7-fluoro-2-methyl-2H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-7-fluoro-2-methyl-2H-indazole is compared with other similar compounds, such as:
4-bromo-2-methyl-2H-indazole: Lacks the fluorine atom.
7-fluoro-2-methyl-2H-indazole: Lacks the bromine atom.
2-methyl-2H-indazole: Neither bromine nor fluorine atoms are present.
Uniqueness: The presence of both bromine and fluorine atoms in the same molecule provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
2411637-93-7 |
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Molecular Formula |
C8H6BrFN2 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-6(9)2-3-7(10)8(5)11-12/h2-4H,1H3 |
InChI Key |
BTEJHLCOEDBKNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC=C(C2=N1)F)Br |
Purity |
95 |
Origin of Product |
United States |
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